5-Isopropyl-2-methoxyaniline

Übersicht

Beschreibung

5-Isopropyl-2-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed. The papers focus on derivatives of methoxyaniline, which are important pharmacological fragments in the synthesis of various inhibitors and drugs with biological activities. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a fragment in compounds with antitumor properties and is a precursor for protein-kinase inhibitors or enzyme modulators . Similarly, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory potential .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through four steps with an overall yield of 59% . The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of this compound by altering the substituents on the aromatic ring.

Molecular Structure Analysis

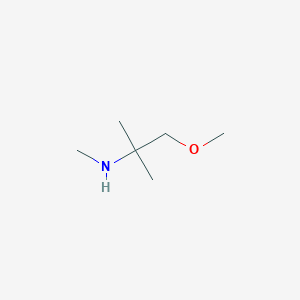

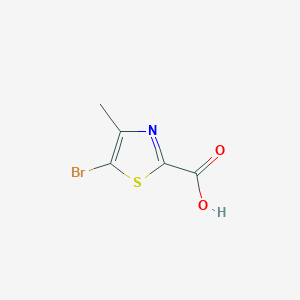

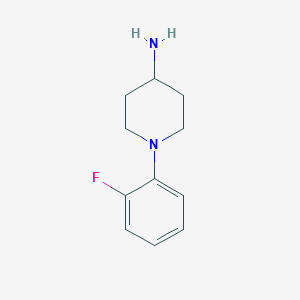

The molecular structure of this compound would consist of an aniline moiety substituted with an isopropyl group and a methoxy group. The precise position of these substituents on the aromatic ring is crucial as it can significantly affect the compound's biological activity and interaction with biological targets. The related compounds discussed in the papers have substituents that play a role in their pharmacological activity, such as inhibiting the VEGFR2 receptor or providing analgesic and anti-inflammatory effects .

Chemical Reactions Analysis

The chemical reactions involving methoxyaniline derivatives are typically centered around their role as intermediates in the synthesis of more complex molecules. The papers describe the use of these intermediates in the formation of compounds with potential pharmacological applications. For example, the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment for VEGFR2 inhibitors . The reactions leading to the formation of analgesic and anti-inflammatory agents involve cyclization and substitution, indicating that the methoxyaniline derivatives are reactive and can be modified to produce a variety of biologically active compounds .

Physical and Chemical Properties Analysis

While the papers do not provide specific details on the physical and chemical properties of this compound, they do mention the characterization of related compounds. For instance, the synthesis intermediates and the final product, 5-(ethylsulfonyl)-2-methoxyaniline, have been physicochemically characterized . The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are important for their application in drug development and their behavior in biological systems. The low ulcer index observed for some of the potent analgesic and anti-inflammatory compounds suggests favorable physical properties for drug development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Improved Synthesis and Biological Activities : Compounds closely related to 5-Isopropyl-2-methoxyaniline, such as 5-Ethylsulfonyl-2-methoxyaniline, have been synthesized and found useful in preparing various biologically active compounds targeting kinases, which include VEGFR2 inhibitors and CLK inhibitors. These compounds have applications in antimalarial, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators (Hunter Johnson et al., 2022).

Pharmacological Fragment of VEGFR2 Inhibitors : 5-(Ethylsulfonyl)-2-methoxyaniline, a structural analog, plays a crucial role as a pharmacophoric fragment in the synthesis of VEGFR2 inhibitors, a key receptor in angiogenesis. The synthesized compounds show potential in cancer treatment as part of antiangiogenic therapy (Miroslav Murár et al., 2013).

Materials Science and Polymer Chemistry

Electrohydrodynamic Polymerization : Studies on derivatives like 2-methoxyaniline-5-sulfonic acid highlight the electrohydrodynamic polymerization process, affecting molecular weight and conductivity. This has implications for the development of conductive polymers and their applications in electronics (R. Guo et al., 2000).

Conductivity Studies of Polymers : Research on poly-o-methoxyaniline intercalated into V2O5 Xerogel has explored conductivity properties, offering insights into the creation of advanced materials for batteries, electronic textiles, electrochromics, and chemical sensors (E. M. Guerra et al., 2002).

Environmental Applications

Fenton-like Oxidation for Degradation : Methoxyanilines, due to their high toxicity and carcinogenic properties, have been a focus of studies aiming at their degradation using Fenton-like oxidation. This research is crucial for environmental protection and the treatment of industrial wastewater (N. Chaturvedi et al., 2020).

Wirkmechanismus

Mode of Action

In these reactions, the nitrogen atom in the aniline molecule acts as a nucleophile, attacking an electrophilic carbon atom in another molecule . This could potentially lead to the formation of new compounds with biological activity.

Pharmacokinetics

As a synthetic aniline derivative, its pharmacokinetic properties may be influenced by factors such as its chemical structure, the route of administration, and the presence of other compounds

Action Environment

The action, efficacy, and stability of 5-Isopropyl-2-methoxyaniline may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered

Biochemische Analyse

Biochemical Properties

5-Isopropyl-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of certain genes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with these enzymes is crucial for the compound’s biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of this compound can influence its efficacy and toxicity, as it determines the concentration of the compound in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall cellular effects .

Eigenschaften

IUPAC Name |

2-methoxy-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUUSUYVZEYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610090 | |

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67617-85-0 | |

| Record name | 2-Methoxy-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)